2-Hydrazinyl-5-methylpyridin-3-amine
Overview
Description
2-Hydrazinyl-5-methylpyridin-3-amine is a pyridine derivative with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazinyl group attached to a methylpyridine ring. The presence of both hydrazinyl and amine groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-methylpyridin-3-amine typically involves the use of palladium-catalyzed Suzuki cross-coupling reactions. One common method includes the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild conditions . This method is known for its efficiency and good yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild reaction conditions and the stability of the reagents involved .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-5-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The hydrazinyl and amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring .
Scientific Research Applications
2-Hydrazinyl-5-methylpyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-5-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of 2-Hydrazinyl-5-methylpyridin-3-amine.
N-[5-Bromo-2-methylpyridine-3-yl]acetamide: Another related compound used in similar synthetic routes.
Uniqueness
This compound is unique due to the presence of both hydrazinyl and amine groups, which provide it with versatile reactivity and potential for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-hydrazinyl-5-methylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-4-2-5(7)6(10-8)9-3-4/h2-3H,7-8H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZIEQDVBHICAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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